4,6-Dichloro-2-methylnicotinic acid

CAS No.: 693286-31-6

Cat. No.: VC3751502

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 693286-31-6 |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 g/mol |

| IUPAC Name | 4,6-dichloro-2-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12) |

| Standard InChI Key | GWYIZOFIYNAMAC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O |

| Canonical SMILES | CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Characteristics

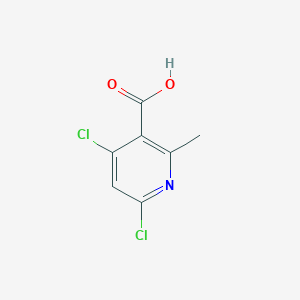

4,6-Dichloro-2-methylnicotinic acid is a substituted pyridine derivative with a carboxylic acid group at position 3, chlorine atoms at positions 4 and 6, and a methyl group at position 2. Based on information from related compounds, we can characterize this molecule as follows:

The molecular formula of 4,6-Dichloro-2-methylnicotinic acid is C₇H₅Cl₂NO₂, which differs from its ethyl ester form (C₉H₉Cl₂NO₂) mentioned in search result . The systematic IUPAC name for this compound is 4,6-dichloro-2-methylpyridine-3-carboxylic acid, which aligns with the naming convention for similar nicotinic acid derivatives.

The structure features a pyridine ring with four substituents: a carboxylic acid group (-COOH) at position 3, chlorine atoms at positions 4 and 6, and a methyl group (-CH₃) at position 2. This arrangement creates a molecule with asymmetric electron distribution due to the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group, counterbalanced by the electron-donating effect of the methyl group.

Physical and Chemical Properties

While specific physical data for 4,6-Dichloro-2-methylnicotinic acid is limited in the available search results, we can draw reasonable inferences based on related compounds:

Unlike its ethyl ester form, which has a molecular weight of 234.08 g/mol as mentioned in search result , the acid form would have a lower molecular weight due to the absence of the ethyl group. The compound would likely exhibit acidic properties typical of carboxylic acids, including the ability to form salts with bases and participate in esterification reactions.

Synthesis and Preparation

Synthetic Approaches

One approach may involve the hydrolysis of its ethyl ester form (ethyl 4,6-dichloro-2-methylnicotinate), which appears to be more commonly available as indicated in search results and . This hydrolysis would typically involve treatment with an aqueous base followed by acidification to yield the free carboxylic acid.

Another potential synthetic pathway could be adapted from the methods described for related pyrimidine compounds in search results and , which involve a series of steps including nitration, cyclization, and chlorination reactions. For nicotinic acid derivatives, the synthesis might begin with an appropriately substituted pyridine precursor.

Chlorination Procedures

The chlorination step, particularly important for introducing the chlorine atoms at positions 4 and 6, might employ phosphorus oxychloride (POCl₃) as both reagent and solvent, similar to the approach described for 4,6-dichloro-2-methylthio-5-nitro pyrimidine in search result :

"The chlorination in excessive phosphorus oxychloride (both as reactant, again as solvent)... Temperature of reaction is 100-110 °C of back flow reaction temperature, yield 40-80%; Chlorination process adds a small amount of N, and N-xylidine is made catalyzer" .

This technique could potentially be adapted for the synthesis of chlorinated nicotinic acid derivatives, although the specific conditions might require optimization for the pyridine system.

Analytical Characterization

It is worth noting that these identification codes are adapted from related structures and may require verification for the specific 4,6-dichloro-2-methyl isomer.

Applications and Research

Use as a Synthetic Intermediate

The primary application of 4,6-Dichloro-2-methylnicotinic acid appears to be as a synthetic intermediate or building block in organic synthesis. The presence of two chlorine atoms provides reactive sites for nucleophilic aromatic substitution reactions, while the carboxylic acid group offers opportunities for further functionalization through reactions such as amide formation, reduction, or esterification.

The ethyl ester form is listed in chemical catalogs as indicated by search results and , suggesting its use in synthesis. The acid form would provide complementary reactivity for synthetic applications requiring the free carboxylic acid functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume